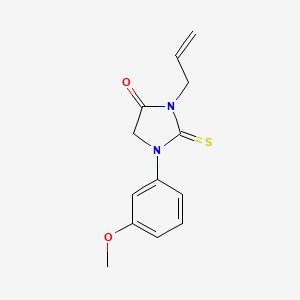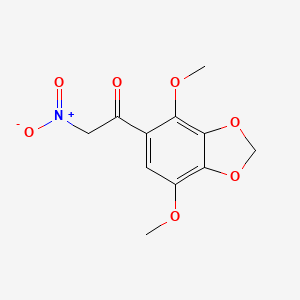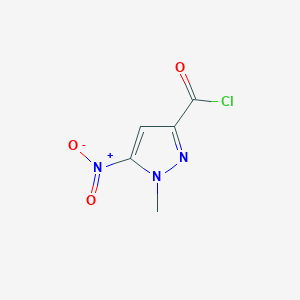
Mal-amido-PEG24-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-amido-PEG24-acid is a polyethylene glycol derivative containing a maleimide group and a terminal carboxylic acid. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mal-amido-PEG24-acid is synthesized through a series of chemical reactions involving polyethylene glycol, maleimide, and carboxylic acid. The process typically involves the following steps:
Activation of Carboxylic Acid: The terminal carboxylic acid group is activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
Coupling with Polyethylene Glycol: The activated carboxylic acid is then coupled with polyethylene glycol to form a stable amide bond.
Introduction of Maleimide Group: The maleimide group is introduced through a reaction with a thiol group, forming a covalent bond
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-amido-PEG24-acid undergoes several types of chemical reactions, including:
Amide Bond Formation: The terminal carboxylic acid reacts with primary or secondary amines in the presence of activators like EDC or DCC to form stable amide bonds.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form covalent thioether bonds
Common Reagents and Conditions
Amide Bond Formation: Reagents such as EDC, DCC, and HATU are commonly used under mild conditions (room temperature, neutral pH).
Thiol-Maleimide Reaction: This reaction typically occurs at pH 6.5-7.5 and room temperature
Major Products Formed
Amide Bond Formation: The major product is a stable amide bond between the polyethylene glycol and the amine-containing molecule.
Thiol-Maleimide Reaction: The major product is a covalent thioether bond between the maleimide group and the thiol-containing molecule
Applications De Recherche Scientifique
Mal-amido-PEG24-acid has a wide range of scientific research applications, including:
Mécanisme D'action
Mal-amido-PEG24-acid exerts its effects through the formation of covalent bonds with target molecules. The maleimide group reacts with thiol groups to form thioether bonds, while the terminal carboxylic acid reacts with amine groups to form amide bonds. These reactions enable the conjugation of biomolecules, facilitating targeted delivery and selective degradation of proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-amido-PEG12-acid: Contains a shorter polyethylene glycol spacer, resulting in different solubility and reactivity properties.
Mal-amido-PEG48-acid: Contains a longer polyethylene glycol spacer, providing increased solubility and flexibility
Uniqueness
Mal-amido-PEG24-acid is unique due to its optimal polyethylene glycol spacer length, which balances solubility and reactivity. This makes it particularly suitable for applications in bioconjugation and drug delivery .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H108N2O29/c61-55(3-6-60-56(62)1-2-57(60)63)59-5-8-67-10-12-69-14-16-71-18-20-73-22-24-75-26-28-77-30-32-79-34-36-81-38-40-83-42-44-85-46-48-87-50-52-89-54-53-88-51-49-86-47-45-84-43-41-82-39-37-80-35-33-78-31-29-76-27-25-74-23-21-72-19-17-70-15-13-68-11-9-66-7-4-58(64)65/h1-2H,3-54H2,(H,59,61)(H,64,65) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHIQJDLBQOCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H108N2O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol](/img/structure/B8006470.png)






![4-Methoxy-6-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole](/img/structure/B8006496.png)




